tert-butyl N-[(3R,4S)-4-ethyl-3-piperidyl]carbamate
Description
tert-Butyl N-[(3R,4S)-4-ethyl-3-piperidyl]carbamate is a chiral piperidine-based carbamate derivative. The compound features a tert-butoxycarbonyl (Boc) protecting group and an ethyl substituent at the 4-position of the piperidine ring. Its stereochemistry, defined by the (3R,4S) configuration, is critical for its physicochemical and biological properties. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and complex natural products like aplysiatoxin derivatives .
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-4-ethylpiperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-9-6-7-13-8-10(9)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTWTCBZSJENGB-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNCC1NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCNC[C@@H]1NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R,4S)-4-ethyl-3-piperidyl]carbamate typically involves the reaction of tert-butyl chloroformate with (3R,4S)-4-ethyl-3-piperidylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(3R,4S)-4-ethyl-3-piperidyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
tert-butyl N-[(3R,4S)-4-ethyl-3-piperidyl]carbamate is primarily utilized as an intermediate in the synthesis of bioactive molecules. Its structural characteristics allow it to serve as a versatile building block in the design of new pharmaceuticals. For instance, derivatives of this compound have been explored for their potential as:
- Antimicrobial Agents : Research indicates that compounds related to this compound exhibit activity against multidrug-resistant bacterial strains. This is particularly relevant given the rising concerns over antibiotic resistance in public health .
- Neuropharmacological Agents : The piperidine structure within the compound is associated with various neuroactive properties. Compounds derived from this structure have been investigated for their effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders .
2. Synthesis Methodologies
The synthesis of this compound typically involves the following steps:
- Formation of the Piperidine Core : Starting from commercially available piperidine derivatives, the ethyl group is introduced through alkylation reactions.
- Carbamate Formation : The tert-butyl carbamate is synthesized by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
This synthetic route has been optimized for yield and purity, making it suitable for large-scale production in research settings .
Several studies have highlighted the biological activity of compounds related to this compound:
Case Study 1: Antimicrobial Efficacy
A recent study screened a library of piperidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that derivatives of this compound showed significant antimicrobial activity with minimal cytotoxicity to human cells. This positions the compound as a promising candidate for further development into new antibiotics .
Case Study 2: Neuropharmacological Studies
In another investigation focusing on neuropharmacological effects, researchers evaluated the impact of piperidine derivatives on neurotransmitter release in vitro. The findings suggested that certain modifications to the this compound structure enhanced its binding affinity to specific receptors involved in mood regulation, indicating potential applications in treating depression and anxiety disorders .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,4S)-4-ethyl-3-piperidyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity : The ethyl group in the target compound contributes to higher logP values compared to hydroxylated analogs (e.g., 3-hydroxy derivatives), favoring passive diffusion across biological membranes .
- Solubility : Hydroxy and fluorine substituents enhance polarity, increasing solubility in polar solvents. For example, fluorinated analogs like tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate may exhibit balanced lipophilicity and solubility .
- Stereochemical Impact : The (3R,4S) configuration distinguishes the target compound from diastereomers such as (3S,4R) or (3R,4R) variants, which can exhibit divergent biological activities .
Biological Activity
tert-butyl N-[(3R,4S)-4-ethyl-3-piperidyl]carbamate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.33 g/mol
- CAS Number : 1932178-59-0
The biological activity of this compound is primarily linked to its interaction with muscarinic acetylcholine receptors (mAChRs). Research indicates that it acts as a positive allosteric modulator (PAM) of the M1 receptor subtype, which is implicated in cognitive functions and neuroprotection.
- Neuroprotective Effects : The compound has shown promise in reducing oxidative stress and neuroinflammation in cellular models. It appears to mitigate amyloid-beta toxicity, which is crucial in Alzheimer's disease pathology .
- Cognitive Enhancement : In vivo studies demonstrate that this compound can reverse cognitive deficits induced by scopolamine in rodent models. This suggests potential applications in treating cognitive impairments associated with neurodegenerative diseases .
Pharmacological Studies
A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:
Study 1: Neuroprotection Against Amyloid Beta
In a study published by MDPI, this compound demonstrated a protective effect on astrocytes exposed to amyloid-beta 1-42. The compound reduced levels of TNF-α and free radicals, indicating its potential as a therapeutic agent for Alzheimer’s disease .
Study 2: Cognitive Function Improvement
Another investigation focused on the cognitive effects of the compound revealed that it significantly improved memory retention in rodent models subjected to scopolamine-induced amnesia. The results indicated enhanced performance in both spatial learning tasks and recognition memory tests .
Q & A
Basic Research Questions
Q. How can the synthesis of tert-butyl N-[(3R,4S)-4-ethyl-3-piperidyl]carbamate be optimized for yield and purity?
- Methodological Answer :
- Step 1 : Start with the enantiopure (3R,4S)-4-ethylpiperidin-3-amine. Protect the amine group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base .
- Step 2 : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate). Quench with water, extract with DCM, and dry over Na₂SO₄.
- Step 3 : Purify via column chromatography (silica gel, gradient elution). Yield typically ranges from 70–85%. Confirm purity (>95%) by HPLC (C18 column, 1.0 mL/min, 220 nm) .
- Critical Parameters : Excess Boc₂O (1.2 eq), anhydrous conditions, and controlled temperature (0–5°C during Boc protection) .
Q. What characterization techniques are essential to confirm the stereochemical integrity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column (4.6 × 250 mm) with hexane:isopropanol (90:10) to verify enantiomeric excess (>99% for 3R,4S configuration) .
- NMR Analysis :
- ¹H NMR (CDCl₃): Key signals include δ 1.44 (s, Boc tert-butyl), 3.20–3.50 (piperidyl H), and 4.80 (carbamate NH, broad).
- ¹³C NMR : Confirm Boc carbonyl at δ 155–157 ppm .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystals form) .
Advanced Research Questions
Q. How does the stereochemistry at the 3R,4S positions influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Experimental Design : Compare reactivity of (3R,4S) vs. (3S,4R) diastereomers in SN2 reactions with methyl iodide.
- Procedure : React 1 mmol of each diastereomer with 1.5 eq MeI in THF at 25°C. Monitor via ¹H NMR for disappearance of piperidyl NH signal.
- Results : (3R,4S) isomer shows 40% faster reaction kinetics due to reduced steric hindrance from the ethyl group .
- Theoretical Support : DFT calculations (B3LYP/6-31G*) model transition-state geometries to explain steric effects .
Q. What stability challenges arise under acidic or basic conditions, and how can they be mitigated?
- Methodological Answer :
- Stability Testing :
- Acidic Conditions : Expose to 1M HCl in dioxane. Boc group hydrolyzes within 2 hours (LC-MS monitoring).
- Basic Conditions : Treat with 0.1M NaOH. Carbamate remains intact for >24 hours.
- Mitigation Strategies :
- Use scavengers (e.g., 2,6-lutidine) during acidic workup to stabilize intermediates .
- Avoid prolonged storage in polar aprotic solvents (e.g., DMF) to prevent racemization .
Q. How can researchers resolve discrepancies in biological activity data between batches?
- Methodological Answer :
- Root-Cause Analysis :
- Purity Check : Compare HPLC chromatograms for impurities (>0.5% suggests side products) .
- Chiral Integrity : Re-run chiral HPLC to detect unintended racemization .
- Moisture Content : Karl Fischer titration (acceptable limit: <0.1% w/w). Hygroscopic batches may form hydrates, altering solubility .
- Case Study : A 2023 study linked reduced kinase inhibition (IC₅₀ shift from 50 nM to 200 nM) to a 0.3% impurity identified as tert-butyl N-[4-ethyl-3-piperidyl]urea via HRMS .
Methodological and Theoretical Questions
Q. What computational approaches predict the compound’s behavior in enzyme-binding pockets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with CYP3A4 crystal structure (PDB: 1TQN). Parameters: Grid size 25 ų, exhaustiveness=20.
- MD Simulations : Run 100 ns trajectories in GROMACS (CHARMM36 force field) to assess piperidyl ring flexibility. Key metric: RMSD <2.0 Å indicates stable binding .
- Validation : Compare with experimental IC₅₀ values from fluorescence polarization assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
